N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole core substituted with a sulfonamide group and a methoxyphenyl moiety, making it a candidate for various medicinal applications due to its potential interactions with biological targets.
The compound can be synthesized through multiple synthetic routes, starting from commercially available precursors. The synthesis typically involves the formation of the indole core followed by the introduction of sulfonamide and aminoethyl groups.
This compound can be classified as:
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide typically follows these steps:
These synthetic routes may require optimization for yield and purity, potentially involving continuous flow reactors and automated synthesis systems for industrial production.
The molecular structure of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1-methylindole-6-carboxamide |
| InChI | InChI=1S/C19H21N3O4S/c1-22... |
| InChI Key | TVWSBSZRTLNKGQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)OC |
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors:
The physical properties include:
Relevant chemical properties include:
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry may be employed to confirm the structure and purity of the compound.
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide has several applications in scientific research:
This compound represents a significant interest in ongoing research aimed at discovering new drugs and understanding their mechanisms of action.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8